![molecular formula C12H11NO2 B102254 1-benzyl-1H-pyrrole-2-carboxylic acid CAS No. 18159-22-3](/img/structure/B102254.png)
1-benzyl-1H-pyrrole-2-carboxylic acid
Overview
Description
1-benzyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The IUPAC name for this compound is 1-benzylpyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of 1-benzyl-1H-pyrrole-2-carboxylic acid involves several steps. For instance, one method involves the use of diphenyl phosphoryl azide, followed by treatment with potassium hydroxide in dimethyl sulfoxide . Another method involves the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at 20℃ .Molecular Structure Analysis
The molecular structure of 1-benzyl-1H-pyrrole-2-carboxylic acid includes a benzyl group attached to a pyrrole ring, which is further connected to a carboxylic acid group . The InChIKey for this compound is OGGDCEFWAMGBOB-UHFFFAOYSA-N .Chemical Reactions Analysis
1-benzyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions. For example, it can react with hydrazine derivatives to form pyrazolines .Physical And Chemical Properties Analysis
1-benzyl-1H-pyrrole-2-carboxylic acid has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its XLogP3-AA value is 2.1, indicating its partition coefficient between octanol and water . The compound has a rotatable bond count of 3 .Scientific Research Applications
Chemical Research
“1-benzyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the formula C12H11NO2 . It is used in chemical research, particularly in the synthesis of other complex compounds .
Pharmaceutical Applications
Pyrrole derivatives, including “1-benzyl-1H-pyrrole-2-carboxylic acid”, are found in many therapeutically active compounds. They are used in the production of fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Natural Product Derivatives
Pyrrole-2-carboxaldehyde derivatives, which include “1-benzyl-1H-pyrrole-2-carboxylic acid”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Biomarker Research
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the importance of the Py-2-C skeleton in vivo and suggests that molecules containing this skeleton have various biological functions .
Controlled Radical Polymerization
Benzyl pyrrole derivatives have been used as RAFT agents for controlled radical polymerization . They are well-suited for the polymerization of vinyl esters and vinyl amides .
Simulation Visualizations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations using the structure of "1-benzyl-1H-pyrrole-2-carboxylic acid" .
properties
IUPAC Name |
1-benzylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGDCEFWAMGBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566575 | |
Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
18159-22-3 | |
Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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